N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
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Overview
Description
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
The compound was prepared by reaction between tryptamine and ibuprofen using n, n′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This suggests that the compound might interact with its targets in a similar way to these parent compounds.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s structure, which includes an indole ring, suggests it may have good bioavailability, as indole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known properties of indole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are known to be derived from the metabolism of tryptophan by gut microorganisms , suggesting potential metabolic pathways for this compound.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with an appropriate amide precursor. For instance, the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent has been reported for similar compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
N-(4-ethylphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its potential antiviral activities.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEHMZKXQDREOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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